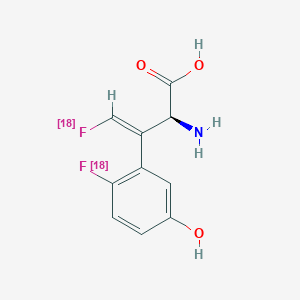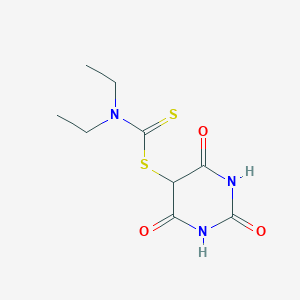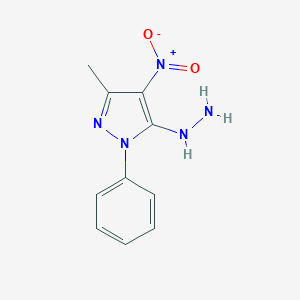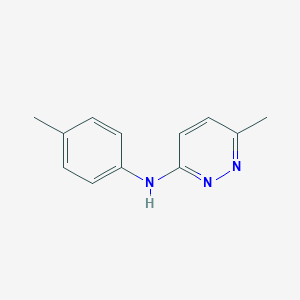
6-Fluoro-beta-fluoromethylene-3-tyrosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Fluoro-beta-fluoromethylene-3-tyrosine (FFMT) is a novel amino acid derivative that has gained significant attention in the scientific community due to its potential applications in drug development and medical research. FFMT is a fluorinated tyrosine analogue that has been shown to exhibit promising pharmacological properties, including antitumor and antiviral activities. In
Aplicaciones Científicas De Investigación
6-Fluoro-beta-fluoromethylene-3-tyrosine has been shown to exhibit promising anticancer and antiviral activities. In vitro studies have demonstrated that 6-Fluoro-beta-fluoromethylene-3-tyrosine inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 6-Fluoro-beta-fluoromethylene-3-tyrosine has also been shown to inhibit the replication of several viruses, including HIV-1, influenza A, and Zika virus. Additionally, 6-Fluoro-beta-fluoromethylene-3-tyrosine has been investigated for its potential use as a molecular imaging agent for positron emission tomography (PET) imaging.
Mecanismo De Acción
The mechanism of action of 6-Fluoro-beta-fluoromethylene-3-tyrosine is not fully understood. However, studies have suggested that 6-Fluoro-beta-fluoromethylene-3-tyrosine may exert its anticancer and antiviral activities through multiple pathways. 6-Fluoro-beta-fluoromethylene-3-tyrosine has been shown to induce apoptosis in cancer cells by activating caspases and downregulating anti-apoptotic proteins. 6-Fluoro-beta-fluoromethylene-3-tyrosine has also been shown to inhibit viral entry and replication by interfering with viral attachment and fusion.
Biochemical and Physiological Effects
6-Fluoro-beta-fluoromethylene-3-tyrosine has been shown to exhibit low toxicity in vitro and in vivo. In animal studies, 6-Fluoro-beta-fluoromethylene-3-tyrosine has been well-tolerated and did not cause any significant adverse effects. 6-Fluoro-beta-fluoromethylene-3-tyrosine has also been shown to have good pharmacokinetic properties, including high bioavailability and a long half-life.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 6-Fluoro-beta-fluoromethylene-3-tyrosine is its potential as a novel therapeutic agent for cancer and viral infections. 6-Fluoro-beta-fluoromethylene-3-tyrosine has also been investigated for its potential use as a molecular imaging agent for PET imaging. However, one of the limitations of 6-Fluoro-beta-fluoromethylene-3-tyrosine is its complex synthesis method, which may limit its scalability for large-scale production.
Direcciones Futuras
There are several future directions for 6-Fluoro-beta-fluoromethylene-3-tyrosine research. One possible direction is to investigate the mechanism of action of 6-Fluoro-beta-fluoromethylene-3-tyrosine in more detail to better understand its anticancer and antiviral activities. Another direction is to optimize the synthesis method of 6-Fluoro-beta-fluoromethylene-3-tyrosine to improve its scalability for large-scale production. Additionally, further studies are needed to evaluate the safety and efficacy of 6-Fluoro-beta-fluoromethylene-3-tyrosine in animal models and human clinical trials. Finally, 6-Fluoro-beta-fluoromethylene-3-tyrosine may have potential applications in other areas, such as neurodegenerative diseases and metabolic disorders, which could be explored in future research.
Métodos De Síntesis
6-Fluoro-beta-fluoromethylene-3-tyrosine can be synthesized through a multistep process starting with the protection of the phenolic hydroxyl group of tyrosine. The protected tyrosine is then reacted with ethyl chloroformate to form the corresponding carbamate. The carbamate is then fluorinated using a fluorinating reagent, such as diethylaminosulfur trifluoride (DAST), to form the 6-Fluoro-beta-fluoromethylene-3-tyrosine precursor. Finally, the precursor is deprotected to yield 6-Fluoro-beta-fluoromethylene-3-tyrosine.
Propiedades
Número CAS |
145682-70-8 |
|---|---|
Nombre del producto |
6-Fluoro-beta-fluoromethylene-3-tyrosine |
Fórmula molecular |
C11 H13 N3 |
Peso molecular |
227.18 g/mol |
Nombre IUPAC |
(E,2S)-2-amino-4-(18F)fluoranyl-3-(2-(18F)fluoranyl-5-hydroxyphenyl)but-3-enoic acid |
InChI |
InChI=1S/C10H9F2NO3/c11-4-7(9(13)10(15)16)6-3-5(14)1-2-8(6)12/h1-4,9,14H,13H2,(H,15,16)/b7-4+/t9-/m0/s1/i11-1,12-1 |
Clave InChI |
WAQMODSFBZJPLN-VYJRBEPVSA-N |
SMILES isomérico |
C1=CC(=C(C=C1O)/C(=C\[18F])/[C@@H](C(=O)O)N)[18F] |
SMILES |
C1=CC(=C(C=C1O)C(=CF)C(C(=O)O)N)F |
SMILES canónico |
C1=CC(=C(C=C1O)C(=CF)C(C(=O)O)N)F |
Sinónimos |
6-fluoro-beta-fluoromethylene-3-tyrosine 6-fluoro-beta-fluoromethylene-3-tyrosine, 18F-labeled, (D)-isomer 6-fluoro-beta-fluoromethylene-3-tyrosine, 18F-labeled, (DL)-isomer 6-fluoro-beta-fluoromethylene-m-tyrosine FFMMT |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Hydroxy-4-phenyl-7,8,9,10-tetrahydro-6H-isochromeno[3,4-d]pyridazin-6-one](/img/structure/B232380.png)
![4-hydroxy-3-phenylpyrimido[2,1-b][1,3]benzothiazol-2-one](/img/structure/B232382.png)
![4-hydroxy-3-methylpyrimido[2,1-b][1,3]benzothiazol-2-one](/img/structure/B232383.png)
![4-Phenyl-2,7,8,9-tetrahydrocyclopenta[4,5]pyrano[2,3-d]pyridazine-1,6-dione](/img/structure/B232387.png)









